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molecular formula C2H3IO2 B1512808 2-iodoacetic acid CAS No. 286367-80-4

2-iodoacetic acid

Cat. No. B1512808
M. Wt: 186.941 g/mol
InChI Key: JDNTWHVOXJZDSN-VQEHIDDOSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04699926

Procedure details

2,3-Dichloro-4-acryloylphenol (4.85 g, 0.0224 mole), iodoacetic acid (4.5 g, 0.24 mole), potassium carbonate (3.33 g, 0.024 mole) and acetone (200 ml) were united, stirred and refluxed for 20 hours. The reaction mixture was cooled and the solid removed by filtration, dissolved in water (100 ml) and acidified to a pH of 1 with concentrated hydrochloric acid. The material that separated was extracted with chloroform, the organic layer removed, washed with water, dried over MgSO4, filtered and the solvent removed by evaporation in vacuo. The residue was recrystallized from carbon tetrachloride to give 2.2 g of (2,3-dichloro-4-acryloylphenoxy)-acetic acid, m.p. 111°-113° C.
Quantity
4.85 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
3.33 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[C:6]([C:9](=[O:12])[CH:10]=[CH2:11])[CH:5]=[CH:4][C:3]=1[OH:13].I[CH2:15][C:16]([OH:18])=[O:17].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[Cl:1][C:2]1[C:7]([Cl:8])=[C:6]([C:9](=[O:12])[CH:10]=[CH2:11])[CH:5]=[CH:4][C:3]=1[O:13][CH2:15][C:16]([OH:18])=[O:17] |f:2.3.4|

Inputs

Step One
Name
Quantity
4.85 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1Cl)C(C=C)=O)O
Step Two
Name
Quantity
4.5 g
Type
reactant
Smiles
ICC(=O)O
Step Three
Name
Quantity
3.33 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the solid removed by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in water (100 ml)
CUSTOM
Type
CUSTOM
Details
The material that separated
EXTRACTION
Type
EXTRACTION
Details
was extracted with chloroform
CUSTOM
Type
CUSTOM
Details
the organic layer removed
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed by evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from carbon tetrachloride

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(OCC(=O)O)C=CC(=C1Cl)C(C=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: CALCULATEDPERCENTYIELD 35.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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